Gusperimus - 104317-84-2

Gusperimus

Catalog Number: EVT-1170000
CAS Number: 104317-84-2
Molecular Formula: C17H37N7O3
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Gusperimus is a derivative of the antitumor antibiotic spergualin with immunosuppressant activity. Gusperimus inhibits the interleukin-2-stimulated maturation of T cells to the S and G2/M phases and the polarization of the T cells into IFN-gamma-secreting Th1 effector T cells, resulting in the inhibition of growth of activated naive CD4 T cells; this agent may suppress growth of certain T-cell leukemia cell lines. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Source and Classification

Gusperimus is classified as a synthetic immunosuppressant and is chemically related to spergualin. It functions by modulating immune responses, particularly affecting T cell activation and differentiation. The European Commission granted it orphan drug status in 2001 due to its potential benefits in treating resistant cases of autoimmune diseases .

Synthesis Analysis

The synthesis of gusperimus involves several intricate steps:

  1. Starting Material: The process begins with the BOC (tert-butyloxycarbonyl) derivative of 4-aminobutanol.
  2. Oxidation: This compound is oxidized using Collins reagent to produce the corresponding aldehyde.
  3. Condensation: The aldehyde undergoes condensation with an ylide generated from the reaction of 3-triphenylphosphonium propionic acid and lithium hexamethyldisilazane, leading to a chain-extended acid.
  4. Activation: The carboxylic acid is activated by converting it into its N-hydroxysuccinimide ester.
  5. Amide Formation: This activated ester is then reacted with ammonia to produce the corresponding amide.
  6. Deprotection: The BOC group is removed using acidic conditions to yield an intermediate aminoamide.
  7. Exchange Reaction: The aminoamide is treated with 1-amidino-3,5-dimethylpyrazole, facilitating the exchange of the amidine function and forming a guanidine derivative.
  8. Hydrogenation: Finally, catalytic hydrogenation yields the saturated guanidino-amide, which reacts with glyoxilamide from spermidine to form gusperimus through displacement of one hydroxyl group .
Molecular Structure Analysis

Gusperimus features a complex molecular structure characterized by its guanidine moiety, which is integral to its immunosuppressive activity. The compound's molecular formula is C18H30N4O4C_{18}H_{30}N_4O_4, and it possesses a molecular weight of approximately 370.46 g/mol.

Structural Data

Chemical Reactions Analysis

Gusperimus participates in various chemical reactions primarily related to its immunosuppressive properties:

  1. Immunological Interactions: It inhibits T cell activation by interfering with interleukin-2 signaling pathways.
  2. Nanoparticle Formation: Recent studies have explored encapsulating gusperimus into nanoparticles (e.g., squalene-gusperimus nanoparticles) to enhance stability and controlled release profiles .
  3. Reactivity with Biological Targets: Gusperimus has been shown to modulate cytokine release from macrophages, indicating its role in immune modulation .
Mechanism of Action

Gusperimus exerts its immunosuppressive effects through several mechanisms:

  • Inhibition of T Cell Maturation: It disrupts the progression of T cells into their active phases (S and G2/M phases), limiting their proliferation.
  • Polarization Effects: Gusperimus inhibits the polarization of naive CD4 T cells into interferon-gamma-secreting Th1 effector T cells, thereby reducing inflammatory responses .
  • Macrophage Modulation: It has shown efficacy in inhibiting macrophage activation, which plays a significant role in inflammatory responses.
Physical and Chemical Properties Analysis

Gusperimus exhibits several notable physical and chemical properties:

  • Solubility: Limited solubility in aqueous environments poses challenges for formulation but can be enhanced through nanoparticle encapsulation.
  • Stability: Stability issues associated with free gusperimus have led researchers to develop nanoencapsulation strategies that improve its pharmacokinetic profile .
  • Toxicity Profile: Preliminary studies indicate potential adverse effects such as dysgeusia and leukopenia, necessitating careful monitoring during treatment cycles .
Applications

Gusperimus has several scientific applications:

  • Autoimmune Diseases: Its primary use lies in treating conditions like granulomatosis with polyangiitis and other autoimmune disorders resistant to conventional therapies .
  • Transplantation Medicine: It shows promise in preventing transplant rejection due to its potent immunosuppressive effects.
  • Nanomedicine Development: Research continues into formulations that enhance its delivery and efficacy through nanoparticle systems, potentially improving patient outcomes in various inflammatory conditions .

Properties

CAS Number

104317-84-2

Product Name

Gusperimus

IUPAC Name

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide

Molecular Formula

C17H37N7O3

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23)

InChI Key

IDINUJSAMVOPCM-UHFFFAOYSA-N

SMILES

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O

Solubility

H2O > 100 (mg/mL)
0.1N NaOH > 100 (mg/mL)
0.1N HCl > 100 (mg/mL)
95% EtOH > 100 (mg/mL)
MeOH > 100 (mg/mL)
DMSO > 100 (mg/mL)
CHCl3 < 0.2 (mg/mL)

Synonyms

1-amino-19-guanidino-11-hydroxy-4,9,12-triazanonadecane-10,13-dione
15-deoxyspergualin
deoxyspergualin
gusperimus
gusperimus trihydrochloride
gusperimus, (+-)-isomer
NKT-01

Canonical SMILES

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.